molecular formula C28H29N3O8 B554833 (S)-4-Nitrophenyl 2,6-bis(((benzyloxy)carbonyl)amino)hexanoate CAS No. 21160-82-7

(S)-4-Nitrophenyl 2,6-bis(((benzyloxy)carbonyl)amino)hexanoate

Cat. No.: B554833
CAS No.: 21160-82-7
M. Wt: 535.5 g/mol
InChI Key: MNVSGIGRAHZSAY-UHFFFAOYSA-N
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Description

This compound is a derivative of hexanoic acid, which is a six-carbon fatty acid. It has two benzyl carbamate (benzyloxy carbonyl) groups attached to the amino groups at the 2nd and 6th carbons. The presence of these groups suggests that this compound could be used in peptide synthesis or other areas of organic chemistry where protection of amino groups is required .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the long aliphatic chain of the hexanoic acid moiety and the bulky, aromatic benzyl carbamate groups. These groups could potentially influence the compound’s physical and chemical properties, such as solubility and reactivity .


Chemical Reactions Analysis

In terms of reactivity, the carbamate groups could potentially be cleaved under acidic or basic conditions to release the protected amino groups . The compound could also undergo reactions typical of carboxylic acids or esters at the 4-nitrophenyl moiety.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzyl carbamate groups could increase its molecular weight and potentially its boiling point and melting point. The compound is likely to be solid at room temperature .

Scientific Research Applications

Advanced Oxidation Processes for Degradation of Acetaminophen

Advanced oxidation processes (AOPs) have been extensively studied for the degradation of acetaminophen in aqueous media, highlighting the generation of various by-products and their biotoxicity. The study offers a comprehensive review of the degradation pathways, kinetics, and by-products of acetaminophen degradation, providing insights into the environmental impact and treatment efficacy of AOPs (Qutob et al., 2022).

Antineoplastic Agents from Piperidone Derivatives

Research on 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones has identified these compounds as potent antineoplastic agents. The study covers their discovery, development, and the exploration of their cytotoxic properties, highlighting their potential as cancer drug candidates (Hossain et al., 2020).

LC-MS/MS Study on Degradation of Nitisinone

An LC-MS/MS study focused on the degradation of nitisinone, a synthetic herbicide turned medical treatment, revealing stability factors and identifying major degradation products. This research contributes to understanding the stability and safety of nitisinone, which has implications for its medical application (Barchańska et al., 2019).

Imidazole Derivatives and Antitumor Activity

A review on imidazole derivatives, including their synthesis and biological properties, demonstrates the potential of these compounds in developing new antitumor drugs. This study reviews various imidazole-based structures and their antitumor activities, indicating the versatility of imidazole compounds in medicinal chemistry (Iradyan et al., 2009).

Future Directions

The utility of this compound would likely depend on the specific context in which it’s being used. In the field of peptide synthesis, for example, new methods for the protection and deprotection of amino groups are always of interest .

Properties

CAS No.

21160-82-7

Molecular Formula

C28H29N3O8

Molecular Weight

535.5 g/mol

IUPAC Name

(4-nitrophenyl) 2-[phenylmethoxycarbonyl-[4-(phenylmethoxycarbonylamino)butyl]amino]acetate

InChI

InChI=1S/C28H29N3O8/c32-26(39-25-15-13-24(14-16-25)31(35)36)19-30(28(34)38-21-23-11-5-2-6-12-23)18-8-7-17-29-27(33)37-20-22-9-3-1-4-10-22/h1-6,9-16H,7-8,17-21H2,(H,29,33)

InChI Key

MNVSGIGRAHZSAY-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3

SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCN(CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3

Synonyms

Z-Lys(Z)-ONp; 21160-82-7; (S)-4-Nitrophenyl2,6-bis(((benzyloxy)carbonyl)amino)hexanoate; 2116-82-7; AmbotzZAA1229; Z-LYS-ONP; SCHEMBL2028970; CTK8F0215; MolPort-003-983-048; C28H29N3O8; 0799AB; ZINC71788229; AKOS015833775; AKOS016003504; AK-81062; BP-10923; ST2414647; TC-066818; N|A,N|A-di-Z-L-lysine4-nitrophenylester

Origin of Product

United States

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